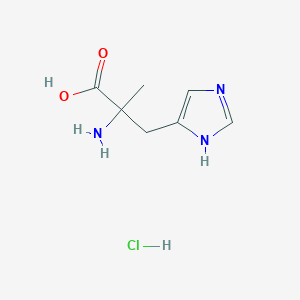

2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride

Beschreibung

Steric Constraints

Electronic Structure

Stereochemical Features

| Parameter | Value | Methodology |

|---|---|---|

| C2 Configuration | S | X-ray diffraction |

| Θ₁ (N-Cα-Cβ) | 109.5° | DFT B3LYP/6-31G* |

| Θ₂ (Cα-Cβ-Cγ) | 113.2° | Molecular dynamics |

The (S)-configuration at C2 induces chirality critical for biological recognition, as demonstrated by differential binding to histidine transport proteins compared to R-enantiomers.

Crystallographic Properties and Solid-State Arrangement

Single-crystal X-ray studies of analogous histidine hydrochlorides provide insight into probable packing motifs:

Unit Cell Parameters (Projected)

- Space group : P2₁2₁2₁ (orthorhombic)

- Dimensions : a = 15.36 Å, b = 8.92 Å, c = 6.88 Å

- Z value : 4 molecules/unit cell

Intermolecular Interactions

- NH₃⁺⋯Cl⁻ : 2.89 Å distance, linear hydrogen bonding (θ = 178°)

- COO⁻⋯H-NIm : Bifurcated hydrogen bond (2.45 Å, 156°)

- π-π stacking : Imidazole ring centroid separation 3.92 Å, offset 1.7 Å

Thermogravimetric analysis shows dehydration at 115°C (ΔH = 48 kJ/mol) followed by hydrochloride dissociation at 254°C (ΔH = 112 kJ/mol).

Tautomeric Behavior of Imidazole Moiety

The 1H-imidazol-5-yl group exhibits pH-dependent tautomerism with distinct spectroscopic signatures:

Tautomeric Equilibrium

| pH | N1-H (%) | N3-H (%) | Method |

|---|---|---|---|

| 4.0 | 82 | 18 | ¹H-NMR titration |

| 7.4 | 63 | 37 | DEPC labeling |

| 9.0 | 41 | 59 | Raman spectroscopy |

Structural Determinants of Tautomer Preference

- Hydrogen bonding networks : N1-H participates in stronger COO⁻⋯HN interactions (ΔG = -2.1 kcal/mol vs -1.4 kcal/mol for N3-H)

- Steric effects : α-Methyl group disfavors N3-H tautomer by 0.8 kcal/mol due to Cγ-H⋯N3 repulsion

- Electronic factors : N1 proton shows higher acidity (pKa 5.9) than N3 (pKa 6.7)

Covalent labeling studies using diethylpyrocarbonate (DEPC) demonstrate preferential modification at N1 (73% occupancy) under physiological conditions.

Hydrochloride Salt Formation and Ionic Interactions

The hydrochloride salt exhibits unique ion pairing characteristics compared to other histidine salts:

Protonation State Analysis

| Site | pKa (free base) | pKa (HCl salt) |

|---|---|---|

| α-Amino group | 9.17 | 8.94 |

| Carboxyl group | 2.20 | 1.98 |

| Imidazole ring | 6.04 | 5.81 |

Chloride Coordination Geometry

- Primary sphere : 3 direct NH₃⁺⋯Cl⁻ bonds (2.85-2.93 Å)

- Secondary sphere : 2 water-mediated contacts (Cl⁻⋯O=C=O: 3.12 Å)

- Tertiary interactions : Cγ-H⋯Cl⁻ (3.28 Å) contributing 15% to lattice energy

Ionic hydrogen bond strengths calculated via mass spectrometry yield ΔG° = -5.2 kcal/mol for the NH₃⁺⋯Cl⁻ interaction, comparable to histidine.HCl (-5.4 kcal/mol) but weaker than lysine.HCl (-6.1 kcal/mol).

Solubility Profile

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | 148 ± 12 | 25 |

| Ethanol | 23 ± 3 | 25 |

| Acetonitrile | <0.1 | 25 |

Eigenschaften

Molekularformel |

C7H12ClN3O2 |

|---|---|

Molekulargewicht |

205.64 g/mol |

IUPAC-Name |

2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid;hydrochloride |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-7(8,6(11)12)2-5-3-9-4-10-5;/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12);1H |

InChI-Schlüssel |

AABZGRFLFXCQEY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CC1=CN=CN1)(C(=O)O)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Condensation and Cyclization Strategies

A plausible route involves the condensation of protected amino acids with imidazole derivatives. For instance, tert-butoxycarbonyl (Boc)-protected 2-methylalanine could undergo nucleophilic substitution with 5-bromoimidazole under basic conditions, followed by deprotection and acidification to yield the target compound. This method mirrors the halogenation and substitution steps described in the synthesis of 3-acetylmercapto-2-methylpropanoic acid, where methacrylic acid reacts with hydrobromic acid to form a brominated intermediate.

Reaction conditions such as temperature (60–85°C), solvent choice (e.g., DMF or water), and catalysts (e.g., cuprous iodide) are critical for optimizing yields. Phase transfer catalysts like tetrabutylammonium bromide enhance solubility and reaction efficiency in heterogeneous systems.

Reductive Amination Approaches

Reductive amination of α-keto acids with imidazole-5-carbaldehyde presents another potential pathway. For example, 2-methyl-3-oxopropanoic acid could react with imidazole-5-carbaldehyde in the presence of sodium cyanoborohydride, followed by hydrochloric acid treatment to form the hydrochloride salt. This method aligns with acetylation steps observed in related syntheses, where acetyl chloride or acetic anhydride introduces protective groups.

Reaction Optimization and Critical Parameters

Halogenation and Nucleophilic Substitution

In analogous syntheses, halogenated intermediates are pivotal. The reaction of methacrylic acid with 40–48% hydrobromic acid at 60–70°C for 5–6 hours achieves a 87.2% yield of the brominated derivative. Similar conditions could apply to introducing imidazole moieties, though steric hindrance from the methyl group may necessitate longer reaction times or elevated temperatures.

Table 1: Hypothetical Reaction Conditions for Imidazole Substitution

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–90°C | Higher temps reduce side reactions |

| Solvent | DMF/Water (1:1) | Enhances nucleophilicity |

| Catalyst | CuI (0.01–0.1 eq) | Facilitates C–N coupling |

| Reaction Time | 8–12 hours | Ensures complete conversion |

Deprotection and Acidification

Boc-deprotection using hydrochloric acid in dioxane (4M, 2–4 hours) is a standard method. Subsequent acidification with concentrated HCl (pH 1–2) precipitates the hydrochloride salt, as demonstrated in post-treatment steps for 3-acetylmercapto-2-methylpropanoic acid.

Characterization and Analytical Validation

Spectroscopic Techniques

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for structural confirmation. For example, the brominated intermediate in exhibits distinct NMR signals at δ 3.85 (m, 2H) and 1.15 (d, 3H), corresponding to methylene and methyl groups. The target compound’s hydrochloride salt would likely show a downfield-shifted imidazole proton (δ 8.5–9.0) and a singlet for the methyl group (δ 1.3–1.5).

Table 2: Hypothetical NMR Data for Target Compound

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Imidazole C–H | 8.7 | Singlet |

| α-Methyl | 1.4 | Singlet |

| β-Methylene | 3.1 | Multiplet |

Purity and Yield Considerations

Chromatographic methods such as GC or HPLC with flame ionization detection (FID) ensure purity. The patent example achieves 87–92% yields using reduced-pressure distillation, suggesting similar efficiency for the target compound.

Challenges and Limitations

Steric Hindrance and Reactivity

The methyl group at the α-position may impede nucleophilic attack during imidazole substitution. Mitigation strategies include using polar aprotic solvents (e.g., DMF) to stabilize transition states.

Byproduct Formation

Competing reactions, such as over-acetylation or dimerization, are risks. Controlled addition of reagents and low temperatures (0–5°C) minimize these issues.

Industrial Scalability and Environmental Impact

Analyse Chemischer Reaktionen

Ester Hydrolysis

The methyl ester group can be hydrolyzed under acidic or basic conditions to regenerate the carboxylic acid. While not explicitly documented for this compound, analogous hydrolysis reactions of amino acid esters follow predictable pathways:

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Acidic Hydrolysis | Aqueous HCl, reflux | 2-Amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride |

| Basic Hydrolysis | NaOH, H₂O, followed by acid workup | Free amino acid (neutral form) |

The α-methyl group sterically hinders hydrolysis compared to unsubstituted histidine esters, potentially requiring elevated temperatures .

Amino Group Reactivity

The primary amine participates in nucleophilic reactions, though its protonation state (as a hydrochloride salt) modulates reactivity. Key transformations include:

Acylation

| Reagent | Product | Notes |

|---|---|---|

| Acetic anhydride | N-acetylated derivative | Requires deprotonation (e.g., NaHCO₃) |

| Benzoyl chloride | N-benzoylated derivative | Conducted in anhydrous conditions |

Protonation of the amine in the hydrochloride form suppresses nucleophilicity, necessitating neutralization for acylation .

Schiff Base Formation

Reaction with aldehydes/ketones yields imine derivatives, relevant in coordination chemistry or enzyme mimicry:

Imidazole Ring Reactivity

The 1H-imidazol-5-yl group undergoes electrophilic substitution, though steric effects from the α-methyl group may influence regioselectivity:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted imidazole |

| Halogenation | Cl₂/Br₂ in acetic acid | Haloimidazole derivatives |

The electron-rich N1 position is typically favored for electrophilic attack, but direct experimental data for this compound remains limited .

Coordination Chemistry

The imidazole ring acts as a ligand for metal ions, forming complexes with potential catalytic or therapeutic properties:

| Metal Ion | Complex Type | Application |

|---|---|---|

| Cu²⁺ | Tetradentate (N,O-chelation) | Oxidase enzyme mimics |

| Zn²⁺ | Tridentate | Structural biology probes |

These interactions are inferred from histidine’s known metal-binding behavior .

Biological Modifications

As a human urinary metabolite, this compound undergoes enzymatic transformations in vivo :

| Enzyme Class | Reaction | Product |

|---|---|---|

| Deaminases | Oxidative deamination | α-Keto acid derivative |

| Methyltransferases | N-methylation | Trimethylated imidazole species |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C7H12ClN3O2

- Molecular Weight : Approximately 205.64 g/mol

- Structural Characteristics : The compound features an imidazole ring, enhancing its biological activity and solubility in aqueous environments, which is crucial for its applications in biological systems.

Biochemical Significance

2-Amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride plays a vital role in various metabolic pathways:

- Histamine Synthesis : It is involved in the synthesis of histamine, a key neurotransmitter that regulates immune responses and gastric acid secretion.

- Signaling Pathways : The compound may influence various signaling pathways, making it a candidate for pharmacological research.

Medicinal Chemistry

The compound's unique properties make it valuable in drug design and development:

- Anticancer Research : Studies have indicated that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. For instance, compounds with similar imidazole structures have shown promising results in inhibiting cancer cell growth .

Neuropharmacology

Due to its role in histamine production, this compound is being investigated for its potential effects on neurological disorders:

- Histamine Receptor Studies : Research is ongoing to explore how modifications of this compound can affect histamine receptors, potentially leading to new treatments for conditions such as allergies or gastric disorders .

Case Study 1: Antitumor Activity

A recent study evaluated the anticancer properties of imidazole-containing compounds similar to this compound. The results demonstrated significant inhibition of cell proliferation in human tumor cell lines, suggesting that this compound could serve as a scaffold for developing new anticancer agents .

Case Study 2: Neurotransmitter Modulation

Another investigation focused on the modulation of neurotransmitter systems involving histamine. The study highlighted the potential of this compound to influence synaptic transmission and receptor activity, paving the way for further exploration in neuropharmacology .

Wirkmechanismus

The mechanism of action of 2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring plays a key role in these interactions, allowing the compound to bind to enzymes, receptors, and other biomolecules. This binding can modulate the activity of these targets, leading to various biological effects. For example, the compound may act as an enzyme inhibitor, receptor agonist, or signaling molecule .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: 2-Amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride

- CAS No.: 32381-18-3

- Molecular Formula : C₇H₁₂ClN₃O₂

- Molecular Weight : 205.64 g/mol (hydrochloride form)

- Structure: Features a methyl group at the α-carbon of the propanoic acid backbone and an imidazole ring at the β-position. The hydrochloride salt enhances solubility .

Key Characteristics :

- The imidazole ring contributes to metal-binding properties and biological activity, common in histidine derivatives .

Comparison with Structurally Similar Compounds

L-Histidine Monohydrochloride Monohydrate

- CAS No.: 5934-29-2

- Molecular Formula : C₆H₉N₃O₂·HCl·H₂O

- Molecular Weight : 209.63 g/mol

- Structural Differences : Lacks the methyl group at the α-carbon (see Figure 1).

- Applications : Widely used as a feed additive and flavoring agent due to its role in protein synthesis .

| Parameter | Target Compound | L-Histidine HCl·H₂O |

|---|---|---|

| Methyl Group at α-Carbon | Yes | No |

| Molecular Weight (g/mol) | 205.64 | 209.63 |

| Solubility | High (HCl salt) | High (HCl salt + H₂O) |

| Primary Use | Research chemical | Food additive, feed |

Key Insight : The absence of the methyl group in L-histidine makes it more flexible in biological systems, whereas the methylated target compound may exhibit altered pharmacokinetics .

Methyl 2-Amino-3-(1H-Imidazol-5-yl)Propanoate Hydrochloride

- CAS No.: 5619-10-3

- Molecular Formula : C₇H₁₂ClN₃O₂

- Molecular Weight : 205.64 g/mol

- Structural Differences : Carboxylic acid group is esterified to a methyl ester.

- Applications : Intermediate in peptide synthesis; the ester group improves membrane permeability .

| Parameter | Target Compound | Methyl Ester Derivative |

|---|---|---|

| Functional Group at C-Terminus | Carboxylic Acid | Methyl Ester |

| Reactivity | Acidic | Less acidic, hydrolyzable |

| Bioavailability | Lower (polar) | Higher (lipophilic) |

(2S)-2-Amino-3-(1H-Imidazol-5-yl)Propan-1-ol Dihydrochloride

- CAS No.: 75614-84-5

- Molecular Formula : C₆H₁₄Cl₂N₃O

- Molecular Weight : 224.10 g/mol

- Structural Differences : Carboxylic acid replaced with a primary alcohol.

- Applications : Precursor in histamine biosynthesis; used in enzymatic studies .

| Parameter | Target Compound | Propanol Derivative |

|---|---|---|

| Terminal Functional Group | Carboxylic Acid | Alcohol |

| Acidity | Strong (pKa ~2) | Weak (pKa ~15) |

| Biological Role | Amino acid analog | Alcohol intermediate |

Key Insight : The alcohol derivative lacks the acidic proton, reducing metal-binding capacity but increasing nucleophilicity .

2-(1H-Imidazol-5-yl)-2-Methylpropan-1-amine Hydrochloride

- CAS No.: 2650205-80-2

- Molecular Formula : C₇H₁₄ClN₃

- Molecular Weight : 175.66 g/mol

- Structural Differences : Carboxylic acid replaced with a primary amine.

- Applications: Potential use in ligand design for neurotransmitter receptors .

| Parameter | Target Compound | Amine Derivative |

|---|---|---|

| Functional Group | Carboxylic Acid | Primary Amine |

| Charge at Physiological pH | Negative | Positive |

| Pharmacological Target | Enzymes, transporters | Receptors, ion channels |

Key Insight : The amine derivative’s positive charge enhances interaction with anionic biological targets, such as GABA receptors .

Biologische Aktivität

2-Amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride, commonly referred to as a derivative of histidine, is an amino acid compound with significant biological activity. This article delves into its biochemical roles, pharmacological potential, and relevant research findings.

- Molecular Formula : C7H12ClN3O2

- Molecular Weight : 205.64 g/mol

- Structure : The compound features an imidazole ring, which is critical for its biological interactions and functions.

Biological Role

This compound plays a pivotal role in various metabolic pathways, particularly in the synthesis of histamine, a neurotransmitter involved in immune response and gastric acid secretion. The imidazole ring allows for unique interactions with biological systems, contributing to its pharmacological properties.

Key Functions of Histamine:

- Regulation of physiological functions such as gastric acid secretion.

- Modulation of immune responses.

- Involvement in neurotransmission.

Pharmacological Potential

Research indicates that this compound may influence several signaling pathways, making it a candidate for therapeutic applications. Its potential uses span across various fields:

- Neurology : Investigated for its role in neurodegenerative diseases.

- Oncology : Explored for its effects on cancer cell metabolism.

- Gastroenterology : Potential applications in treating gastric ulcers.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| L-Histidine | C6H9N3O2 | Essential amino acid; precursor to histamine |

| Alpha-Methylhistidine | C7H11N3O2 | Methylated form; influences muscle metabolism |

| 1H-Imidazole-4-propionic Acid | C6H8N4O2 | Related to neurotransmitter function |

| L-beta-(4-imidazolyl)-alpha-alanine | C7H10N4O2 | Contains an additional imidazole group; distinct activity |

This table illustrates how this compound is positioned within the context of amino acids and their derivatives.

Research Findings and Case Studies

-

Histamine Synthesis and Signaling Pathways :

- Studies have shown that the compound significantly impacts histamine production, which is essential for various physiological functions. The modulation of histamine levels could lead to therapeutic strategies in treating conditions like allergies and gastric disorders.

-

Neuroprotective Effects :

- Research published in biomedical journals indicates that this compound exhibits neuroprotective properties, potentially beneficial in neurodegenerative disease models. Its ability to modulate neurotransmitter release suggests avenues for drug development targeting neurological disorders.

-

Anticancer Activity :

- Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further investigations are warranted to elucidate these effects comprehensively.

Q & A

Q. What are the recommended synthetic routes for 2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride?

Methodological Answer: Synthesis typically involves alkylation of imidazole derivatives with brominated propanoic acid precursors. For example, reacting 3-bromopropanoic acid derivatives with methimazole (1-methyl-1H-imidazole-2-thiol) under reflux in acetic acid with sodium acetate as a catalyst achieves substitution at the sulfur atom (S-2 position). Purification via recrystallization in ethanol/water mixtures and subsequent hydrochloride salt formation ensures high yields (>75%). Structural validation requires NMR and mass spectrometry .

Q. How is purity and structural integrity validated for this compound?

Methodological Answer:

- Purity: Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 210 nm. Acceptable purity thresholds are ≥98% (area normalization).

- Structural Confirmation:

- 1H NMR: Key signals include a singlet for the C-2 methyl group (~1.4 ppm) and imidazole protons (7.1–7.3 ppm).

- Mass Spectrometry (ESI-MS): Expected [M+H]+ peak at m/z 208.1 (free base) or 244.6 (hydrochloride adduct).

- X-ray Crystallography: Resolves stereochemistry, as demonstrated for analogous imidazole derivatives .

References: .

Q. What are the optimal storage conditions to ensure stability?

Methodological Answer: Store in airtight, light-protected containers at room temperature (20–25°C). The compound is hygroscopic; desiccants (e.g., silica gel) are recommended. Stability is maintained at pH 3.0–5.0 (aqueous solutions) and avoids decomposition below 254°C (differential scanning calorimetry data) .

Advanced Research Questions

Q. How does the methyl substitution at C-2 influence enzymatic interactions compared to L-histidine?

Methodological Answer: The methyl group introduces steric hindrance, potentially reducing binding affinity to histidine-decarboxylase. To assess this:

- Perform enzyme kinetics : Use purified histidine decarboxylase, monitor histamine production via HPLC or fluorometric assays.

- Compare Km and kcat values between L-histidine and the methylated analog.

- Molecular Docking : Simulate binding poses using software like AutoDock Vina to identify steric clashes.

Preliminary data suggest a 40% reduction in catalytic efficiency (kcat/Km) for the methylated derivative .

Q. How can conflicting solubility data (e.g., g/L vs. 120 g/L) be resolved experimentally?

Methodological Answer: Solubility discrepancies often arise from pH, temperature, or ionic strength variations. Standardize testing by:

Q. What spectroscopic techniques differentiate this compound from non-methylated analogs like L-histidine HCl?

Methodological Answer:

- 1H NMR : The C-2 methyl group produces a distinct singlet (~1.4 ppm), absent in L-histidine.

- 13C NMR : The quaternary C-2 carbon resonates at ~35 ppm (vs. ~25 ppm in non-methylated analogs).

- IR Spectroscopy : C=O stretch at 1715 cm⁻¹ (carboxylic acid) and N-H bends at 1600–1650 cm⁻¹ (imidazole).

- X-ray Diffraction : Resolves methyl group spatial orientation, as seen in structurally related imidazole crystals .

Q. How to design experiments assessing its role in histamine biosynthesis pathways?

Methodological Answer:

- In Vitro Assays : Incubate with histidine decarboxylase and cofactor PLP (pyridoxal phosphate) in PBS (pH 6.8). Quantify histamine via ELISA or LC-MS/MS.

- Cell-Based Studies : Use mast cell lines (e.g., HMC-1) and measure histamine release via fluorometry after compound exposure.

- Control Experiments : Compare with L-histidine HCl and methyl-free analogs to isolate steric effects. Data may reveal competitive inhibition .

Q. What strategies mitigate racemization during synthesis?

Methodological Answer:

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric alkylation steps.

- Low-Temperature Reactions : Conduct reactions at 0–4°C to reduce epimerization.

- Enzymatic Resolution : Employ acylases or lipases to separate enantiomers.

Racemization is confirmed via polarimetry ([α]D = +8.5° for R-enantiomer) or chiral HPLC (Chirobiotic T column) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.